4-Ethynyl-2-(trifluoromethyl)aniline physical and chemical properties
4-Ethynyl-2-(trifluoromethyl)aniline physical and chemical properties
An In-Depth Technical Guide to 4-Ethynyl-2-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
Introduction
4-Ethynyl-2-(trifluoromethyl)aniline is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates three key moieties: an aniline core, a reactive terminal alkyne (ethynyl group), and a trifluoromethyl (CF₃) group. This unique combination of functional groups makes it a versatile and valuable building block in modern organic synthesis.
The trifluoromethyl group is a cornerstone of contemporary drug design, known to significantly enhance critical pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the parent molecule.[1][2] The ethynyl group provides a reactive handle for a variety of powerful coupling reactions, most notably palladium-catalyzed cross-couplings and azide-alkyne "click" chemistry, enabling the construction of complex molecular architectures.[3] The aniline amine group can be readily derivatized or used to direct further substitution on the aromatic ring.
This technical guide serves as a comprehensive resource for scientists, providing an in-depth analysis of the physicochemical properties, spectroscopic signature, reactivity, synthesis, and applications of 4-Ethynyl-2-(trifluoromethyl)aniline, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties
The physical properties of 4-Ethynyl-2-(trifluoromethyl)aniline are dictated by the interplay of its constituent functional groups. The trifluoromethyl group increases the molecule's molecular weight and lipophilicity, while the aniline moiety provides a site for hydrogen bonding.[4][5] While specific experimental data such as melting and boiling points are not widely reported, a summary of its known and predicted properties is provided below, with data from analogous compounds for context.
Table 1: Physicochemical and Identification Data
| Property | Value / Information | Source(s) |
| IUPAC Name | 4-ethynyl-2-(trifluoromethyl)aniline | [4] |
| CAS Number | 1233517-89-9 | [6] |
| Molecular Formula | C₉H₆F₃N | [4] |
| Molecular Weight | 185.15 g/mol | [4] |
| Exact Mass | 185.045 g/mol | [4] |
| Physical State | Not reported (Predicted to be a solid) | - |
| Melting Point | Not reported. (For comparison: 4-Ethynylaniline: 98-102 °C; 4-(Trifluoromethyl)aniline: 38 °C) | [3][7] |
| Boiling Point | Not reported. (For comparison: 4-(CF₃)aniline: 83 °C @ 12 mmHg) | [8] |
| Solubility | Generally soluble in organic solvents (e.g., Ether, Dichloromethane); insoluble in water. | [4][9] |
| LogP (Partition Coeff.) | ~2.85 | [4] |
| Polar Surface Area | 26.02 Ų | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-Ethynyl-2-(trifluoromethyl)aniline. While a public repository of experimental spectra is not available, the expected spectral features can be accurately predicted based on the known effects of each functional group and data from closely related structures.[10][11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the amine, aromatic, and acetylenic protons. The electron-withdrawing CF₃ group will shift adjacent protons downfield.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale / Notes |
| ~7.50 | d | 1H | Ar-H (H-3) | Proton ortho to both -CF₃ and -NH₂. Deshielded by CF₃. |
| ~7.35 | dd | 1H | Ar-H (H-5) | Proton ortho to ethynyl group. |
| ~6.80 | d | 1H | Ar-H (H-6) | Proton ortho to -NH₂. Shielded by the amine group. |
| ~4.10 | br s | 2H | -NH ₂ | Broad signal due to quadrupole broadening and exchange. Shift is solvent/concentration dependent. Based on 4-(CF₃)aniline (~3.80 ppm).[11] |
| ~3.10 | s | 1H | -C≡C-H | Terminal alkyne proton. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule, with the CF₃ carbon exhibiting a characteristic quartet due to ¹J-coupling with fluorine.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale / Notes |
| ~148 | C -NH₂ | Aromatic carbon attached to nitrogen. |
| ~135 | C -H (C-3) | Aromatic CH. |
| ~128 | C -H (C-5) | Aromatic CH. |
| ~125 (q) | -C F₃ | Quartet signal with large C-F coupling constant (~270 Hz). Based on 2-Iodo-4-(CF₃)aniline.[10] |
| ~122 (q) | C -CF₃ | Aromatic carbon attached to CF₃, shows smaller C-F coupling. |
| ~118 | C -C≡CH | Aromatic carbon attached to the alkyne. |
| ~115 | C -H (C-6) | Aromatic CH. |
| ~82 | -C ≡CH | Terminal alkyne sp carbon. |
| ~80 | -C≡C H | Internal alkyne sp carbon. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[12] A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Predicted Chemical Shift: A singlet at approximately -61 to -63 ppm (relative to CFCl₃). This prediction is based on the ¹⁹F chemical shift of 2-Iodo-4-(trifluoromethyl)aniline (-61.4 ppm) and other similar aromatic trifluoromethyl compounds.[10][13]
Chemical Properties and Reactivity
The synthetic utility of 4-Ethynyl-2-(trifluoromethyl)aniline stems from the distinct reactivity of its three functional groups. The electronic properties of the ring are heavily influenced by the ortho/para-directing, activating -NH₂ group and the meta-directing, strongly deactivating -CF₃ group.
Figure 1: Key reactive sites on 4-Ethynyl-2-(trifluoromethyl)aniline.
-
Reactivity of the Ethynyl Group: The terminal alkyne is arguably its most versatile functional group. It readily participates in:
-
Sonogashira Coupling: Palladium/copper-catalyzed coupling with aryl or vinyl halides to form internal alkynes, a cornerstone reaction for building complex scaffolds.[14]
-
Click Chemistry (Huisgen Cycloaddition): Copper or ruthenium-catalyzed reaction with azides to form stable triazole rings, widely used in bioconjugation and materials science.[3]
-
Oxidation/Addition Reactions: The alkyne can be oxidized or undergo various addition reactions to further functionalize the molecule.[4]
-
-
Reactivity of the Aniline Moiety: The primary amine is a strong activating group and a nucleophile.
-
Acylation/Sulfonylation: Reacts readily with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, which can serve as protecting groups or be bioactive moieties themselves.
-
Diazotization: Can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, -CN, -OH) via Sandmeyer-type reactions.
-
-
Reactivity of the Aromatic Ring: Electrophilic aromatic substitution is directed by the powerful activating -NH₂ group to the positions ortho and para to it (positions 3 and 5). However, the steric bulk and strong deactivating effect of the adjacent -CF₃ group makes substitution at position 3 less favorable. Position 5 is the most likely site for electrophilic attack.
Synthesis Strategies
A logical and efficient synthesis of 4-Ethynyl-2-(trifluoromethyl)aniline involves a Sonogashira cross-coupling reaction. The key precursor, 2-Iodo-4-(trifluoromethyl)aniline , is commercially available and can also be synthesized from anthranilic acids.[10][15] The alkyne is typically introduced using a protected acetylene, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.
Figure 2: Proposed two-step synthesis workflow.
Experimental Protocol: Sonogashira Coupling and Deprotection
This protocol is a representative procedure based on established Sonogashira coupling methodologies.[16]
Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)aniline
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Iodo-4-(trifluoromethyl)aniline (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous triethylamine (Et₃N) as the solvent and base (approx. 5 mL per mmol of substrate).
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the TMS-protected intermediate.
Step 2: Synthesis of 4-Ethynyl-2-(trifluoromethyl)aniline
-
Deprotection: Dissolve the TMS-protected intermediate from Step 1 in methanol (MeOH).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography if necessary to yield pure 4-Ethynyl-2-(trifluoromethyl)aniline.
Applications in Research and Development
Pharmaceutical and Medicinal Chemistry
The primary application of this compound is as a scaffold or intermediate in drug discovery.[4] The 4-amino-3-(trifluoromethyl)phenyl motif is present in several approved drugs and clinical candidates. The inclusion of the ethynyl group provides a strategic advantage, allowing for:
-
Lead Optimization: Rapid diversification of a lead compound through Sonogashira or click chemistry to explore structure-activity relationships (SAR).
-
Synthesis of Heterocycles: The alkyne can participate in domino reactions or cyclization cascades to build complex heterocyclic systems, which are prevalent in pharmaceuticals.[7]
-
Bio-orthogonal Labeling: The terminal alkyne allows for the attachment of reporter tags (e.g., fluorophores, biotin) to drug molecules for mechanistic studies in biological systems.
Materials Science
The rigid, linear structure of the ethynyl group and the properties imparted by the fluorinated aniline make this molecule a candidate for the synthesis of advanced materials.[4] Potential applications include:
-
Polymer Synthesis: It can be polymerized through the alkyne or aniline functionality to create polymers with high thermal stability and specific electronic properties.[3]
-
Functional Coatings: Incorporation into surface coatings could enhance hydrophobicity and chemical resistance.
Safety and Handling
4-Ethynyl-2-(trifluoromethyl)aniline should be handled with care, following standard laboratory safety procedures for aromatic amines and fluorinated compounds.
Table 4: GHS Hazard Classifications
| Hazard Class | Category | Statement | Source(s) |
| Acute Toxicity | 3 or 4 | Toxic or Harmful if swallowed, in contact with skin, or if inhaled. | [6] |
| Skin Irritation | 2 | Causes skin irritation. | [6] |
| Eye Irritation | 2A | Causes serious eye irritation. | [6] |
| STOT SE | 3 | May cause respiratory irritation. | [6] |
Recommended Safety Protocol
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield at all times.
-
Ventilation: Handle only in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Ethynyl-2-(trifluoromethyl)aniline is a trifunctional synthetic building block with significant potential in drug discovery and materials science. Its physicochemical properties are dominated by the electron-withdrawing trifluoromethyl group and the reactive ethynyl and aniline moieties. A robust synthetic route via Sonogashira coupling of a readily available iodo-aniline precursor makes it an accessible tool for researchers. By leveraging the distinct reactivity of each functional group, scientists can efficiently construct novel and complex molecules for a wide range of applications. As the demand for advanced fluorinated intermediates continues to grow, 4-Ethynyl-2-(trifluoromethyl)aniline is poised to remain a compound of high value to the scientific community.
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